molecular formula C17H30N2O3 B5539042 ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate

ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate

Cat. No. B5539042
M. Wt: 310.4 g/mol
InChI Key: VRJCRGGOQAHRAP-UHFFFAOYSA-N
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Description

Diazaspiro[5.5]undecane derivatives are a class of compounds known for their versatile chemical and biological properties. They are synthesized through various methods, including multi-component reactions (MCRs), spirocyclization of pyridine substrates, and focused microwave irradiation among others. These methodologies allow for the incorporation of functional groups, offering a wide range of chemical diversity.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves multi-component reactions, spirocyclization, and microwave-assisted synthesis. For instance, one-pot, multi-component reactions catalyzed by Et3N have been used for the synthesis of functionalized diazaspiro[5.5]undecane derivatives from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate (Jia Li et al., 2014). Moreover, the intramolecular spirocyclization of 4-substituted pyridines has been demonstrated as a method to construct diazaspiro[5.5]undecane derivatives, highlighting the efficiency of in situ activation of the pyridine ring (S. Parameswarappa & F. Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using various spectroscopic techniques, including ultraviolet, infrared, NMR, and mass spectroscopy. These analyses confirm the structure of synthesized compounds and provide insights into their chemical behavior (S. Ahmed et al., 2012).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, including dehydration, Michael addition, and reactions with electrophiles, leading to a wide range of functionalized compounds. These reactions are crucial for the synthesis of compounds with potential biological activities (K. Aggarwal et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points and solubility, are determined as part of their characterization. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of diazaspiro[5.5]undecane derivatives, are influenced by their molecular structure and functional groups. Studies have explored the reactivity of these compounds in the presence of catalysts and under different conditions to optimize their synthesis and application potential (R. A. Kuroyan et al., 1983).

Scientific Research Applications

Synthesis Methodologies

One-Pot Synthesis and Reaction Efficiency : A study by Li et al. (2014) demonstrated the first synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot, multi-component reaction. This process, catalyzed by Et3N, examined the impact of catalysts and temperature on reaction efficiency and yield, providing insights into the synthesis of functionally related compounds (Li et al., 2014).

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : Aggarwal et al. (2014) reported an efficient, catalyst-free synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related structures via a [5 + 1] double Michael addition reaction. This approach highlights a method for synthesizing nitrogen-containing spiro heterocycles, which could be pertinent to the production of structurally similar compounds (Aggarwal et al., 2014).

Potential Pharmaceutical Utilities

CCR8 Antagonists for Treating Respiratory Diseases : Research by Norman (2007) identified 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists. These compounds show potential for treating chemokine-mediated diseases, especially respiratory diseases such as asthma and chronic obstructive pulmonary disease, indicating a pharmaceutical application for related diazaspiro[5.5]undecane derivatives (Norman, 2007).

Antimicrobial Activities : Thanusu et al. (2011) synthesized a series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and evaluated their antimicrobial activities. This work suggests the potential for diazaspiro[5.5]undecane derivatives to serve as antibacterial and antifungal agents, offering a pathway for the development of new antimicrobial compounds (Thanusu et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential uses in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

ethyl 2-(3-methylbutyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-4-22-16(21)19-10-5-8-17(13-19)9-6-15(20)18(12-17)11-7-14(2)3/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJCRGGOQAHRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate

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